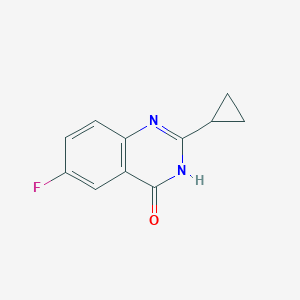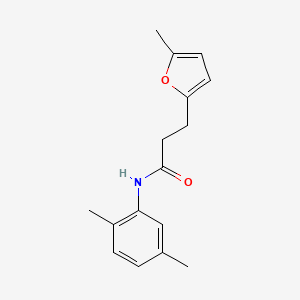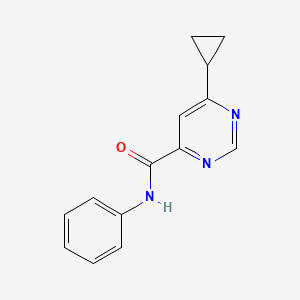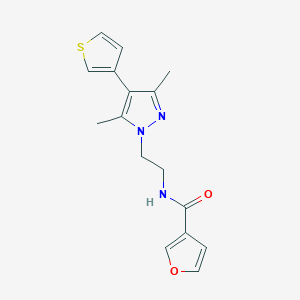
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is a synthetic quinazolinone compound that has been studied for its potential applications in medicinal chemistry. It is a cyclopropyl-containing quinazolinone derivative, which has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been studied for its potential applications in drug discovery, as well as its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent, as well as a modulator of protein kinase C. Additionally, it has been found to inhibit the release of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6.
Biochemical and Physiological Effects
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been found to inhibit the release of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6. Additionally, it has been found to possess anti-cancer activities, as well as anti-fungal and anti-bacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one in lab experiments include its availability and low cost, as well as its wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. Additionally, it has been found to possess anti-cancer activities, as well as anti-fungal and anti-bacterial activities. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been found to possess a wide range of properties.
Direcciones Futuras
The potential future directions for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one include further exploration of its anti-cancer, anti-inflammatory, anti-fungal, and anti-bacterial activities, as well as its potential applications in drug discovery. Additionally, further research should be conducted to determine the exact mechanism of action of the compound, as well as its potential applications in other therapeutic areas. Additionally, further research should be conducted to determine the long-term safety and efficacy of the compound.
Métodos De Síntesis
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one can be synthesized via a two-step process. The first step involves the conversion of 2-chloro-6-fluoroquinazolin-4(3H)-one to 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one by the reaction of 1-chloro-2-cyclopropyl-6-fluoroquinazolin-4(3H)-one with 1-chloro-2-cyclopropyl-6-fluoroquinazolin-4(3H)-one in a base-mediated reaction. The second step involves the reaction of 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one with a suitable base to form the desired product.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has been studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been studied for its potential applications in drug discovery, as well as its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-cyclopropyl-6-fluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-4-9-8(5-7)11(15)14-10(13-9)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDRWKWZOOROLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2820795.png)



![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2820800.png)
![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)
![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)

![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)
![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)